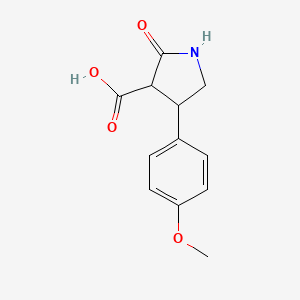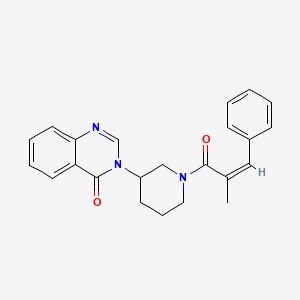
4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl compounds are a class of organic compounds that contain a methoxy group (-OCH3) attached to a phenyl ring . They are used in a variety of applications, including as intermediates in organic synthesis and in the production of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. For 4-methoxyphenyl compounds, the presence of the methoxy group can influence the compound’s reactivity and other properties .Chemical Reactions Analysis
4-Methoxyphenyl compounds can participate in a variety of chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and other palladium-catalyzed reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, 4-methoxyphenyl compounds are generally crystalline solids with varying solubilities in water .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- X-Ray Powder Diffraction Data : This compound is an intermediate in the synthesis of the anticoagulant, apixaban, and has been characterized using X-ray powder diffraction, showcasing its purity and crystalline structure (Wang, Suo, Zhang, Hou, & Li, 2017).
Medical and Biological Applications
- Treatment of Children's Bronchial Pneumonia : A derivative of this compound has been used in treating and nursing children with bronchial pneumonia. It demonstrated biological activity by affecting TNF-α and IL-1β levels in alveolar lavage fluid and NF-κB activation levels in respiratory tract epithelial cells (Ding & Zhong, 2022).
Chemical and Physical Properties
- Electroreduction in Aqueous Sulfuric Acid : The compound's derivatives were studied for their electroreduction properties, particularly the substituents on a pyridine ring in an aqueous sulfuric acid solution (Nonaka, Kato, Fuchigami, & Sekine, 1981).
- Structural Characterisation : A study on the synthesis and structural characterization of a beta-amino acid tethered to a pyrrolidin-2-one ring, starting from a similar compound, was conducted. It revealed a 12-helix conformation, confirmed by NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).
Application in Novel Compounds Synthesis
- Synthesis of Novel Annulated Products : The compound's derivatives have been used in the synthesis of new heterocyclic systems, showing typical pyrrole-type reactivity (Deady & Devine, 2006).
Material Science and Engineering
- Supramolecular Arrangement : Analogs of 3-oxopyrrolidines, including a derivative of this compound, were synthesized and their crystal structures analyzed. This revealed the role of weak interactions in controlling molecule conformation and supramolecular assemblies (Samipillai et al., 2016).
Corrosion Inhibition
- Corrosion Control in Mild Steel : Derivatives of the compound have been used in corrosion inhibition studies for mild steel in acidic mediums, demonstrating significant inhibition performance (Bentiss et al., 2009).
Synthesis of Radiotracers
- PET Radiotracer Synthesis : The compound was used in synthesizing a radiotracer for studying CB1 cannabinoid receptors, showcasing its application in advanced medical imaging techniques (Katoch-Rouse & Horti, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-8-4-2-7(3-5-8)9-6-13-11(14)10(9)12(15)16/h2-5,9-10H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNJYUONVAQWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2916328.png)

![1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2916330.png)
![N-(3-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2916334.png)
![4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916336.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2916338.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-2-carboxamide](/img/structure/B2916343.png)
![4a-Methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine](/img/structure/B2916344.png)
![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2916345.png)
![N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2916346.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2916350.png)
